molecular formula C10H15N3S B7544282 2-(4-Prop-2-enylpiperazin-1-yl)-1,3-thiazole

2-(4-Prop-2-enylpiperazin-1-yl)-1,3-thiazole

Cat. No. B7544282
M. Wt: 209.31 g/mol
InChI Key: YGSGFXKGZYQYFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Prop-2-enylpiperazin-1-yl)-1,3-thiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound has been studied extensively for its potential use in the development of new drugs and as a research tool in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-(4-Prop-2-enylpiperazin-1-yl)-1,3-thiazole is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to scavenge free radicals, which are known to contribute to oxidative stress and cellular damage.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Prop-2-enylpiperazin-1-yl)-1,3-thiazole possesses a range of biochemical and physiological effects. This compound has been shown to possess potent antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mental health disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Prop-2-enylpiperazin-1-yl)-1,3-thiazole in lab experiments is its potent antioxidant and anti-inflammatory properties. This makes it a useful tool for studying various biochemical and physiological processes. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood, which may limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on 2-(4-Prop-2-enylpiperazin-1-yl)-1,3-thiazole. One area of research could focus on the development of new drugs based on this compound, particularly for the treatment of diseases that are characterized by inflammation and oxidative stress. Another area of research could focus on further elucidating the compound's mechanism of action, which could lead to a better understanding of its potential uses in various fields of study. Additionally, future research could explore the use of this compound as a tool for studying various biochemical and physiological processes in the body.

Synthesis Methods

The synthesis of 2-(4-Prop-2-enylpiperazin-1-yl)-1,3-thiazole involves the reaction between 4-prop-2-enylpiperazine and thioamide. The reaction is typically carried out in the presence of a catalyst, such as palladium or copper, and under controlled conditions of temperature and pressure. The resulting product is a yellowish-brown crystalline solid that is purified through recrystallization.

Scientific Research Applications

2-(4-Prop-2-enylpiperazin-1-yl)-1,3-thiazole has been extensively studied for its potential applications in scientific research. It has been used as a research tool in the study of various biochemical and physiological processes. This compound has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-(4-prop-2-enylpiperazin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-2-4-12-5-7-13(8-6-12)10-11-3-9-14-10/h2-3,9H,1,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSGFXKGZYQYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Prop-2-enylpiperazin-1-yl)-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.